Lower Acute Oral Toxicity in Mice Compared to Other Tetrachlorophenol Isomers and Pentachlorophenol
2,3,4,5‑Tetrachlorophenol exhibits the lowest acute oral toxicity among the three tetrachlorophenol isomers and pentachlorophenol in mice, with an LD50 of 400 mg·kg⁻¹ [1]. This is approximately 3‑fold less toxic than the 2,3,4,6‑ isomer (LD50 = 131 mg·kg⁻¹) and 3.7‑fold less toxic than the 2,3,5,6‑ isomer (LD50 = 109 mg·kg⁻¹), and markedly less toxic than pentachlorophenol (LD50 = 74 mg·kg⁻¹) under identical experimental conditions [1].
| Evidence Dimension | Acute oral toxicity (LD50) in mice |
|---|---|
| Target Compound Data | LD50 = 400 mg·kg⁻¹ |
| Comparator Or Baseline | 2,3,4,6‑TeCP: LD50 = 131 mg·kg⁻¹; 2,3,5,6‑TeCP: LD50 = 109 mg·kg⁻¹; Pentachlorophenol: LD50 = 74 mg·kg⁻¹ |
| Quantified Difference | 2,3,4,5‑TeCP is 3.05× less toxic than 2,3,4,6‑TeCP; 3.67× less toxic than 2,3,5,6‑TeCP; 5.4× less toxic than pentachlorophenol |
| Conditions | Oral administration in mice, identical experimental protocol |
Why This Matters
For laboratories handling tetrachlorophenol isomers, 2,3,4,5‑TeCP presents a comparatively lower acute oral toxicity hazard, potentially reducing the risk profile and associated safety controls relative to its analogs.
- [1] Ahlborg, U.G., et al. Metabolism of tetrachlorophenols in the rat. Archives of Toxicology 1978, 40(1), 45‑53. View Source
